![molecular formula C14H22N2O2S B2534186 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea CAS No. 1351648-74-2](/img/structure/B2534186.png)
1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, also known by its alternate name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide Metho-p-toluenesulfonate , is a chemical compound used primarily in peptide synthesis. Its molecular formula is C21H33N3O4S , with a molecular weight of approximately 423.57 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of cyclohexylisocyanate with 2-(3-methylthiophen-2-yl)ethanol, followed by the addition of morpholine. The resulting urea derivative serves as a versatile coupling reagent in peptide chemistry .
Molecular Structure Analysis
The molecular structure of this compound features a cyclohexyl group, a morpholinoethyl group, and a urea moiety. The carbodiimide functionality facilitates peptide bond formation during solid-phase peptide synthesis .
Chemical Reactions Analysis
This compound acts as a coupling agent, promoting peptide bond formation between amino acids. It activates carboxylic acids to react with amino groups, leading to peptide chain elongation .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar urea derivatives has focused on the synthesis of novel compounds with potential biological activities. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides , a new class of cyclic dipeptidyl ureas, highlights the versatility of urea derivatives in forming cyclic compounds with potential biological relevance (M. Sañudo, S. Marcaccini, S. Basurto, T. Torroba, 2006). This research showcases the potential of urea derivatives in creating compounds with specific structural characteristics.
Biochemical Evaluation
Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity, indicating the potential of urea derivatives in the development of compounds with significant biochemical activities (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, M. Briley, 1995). Such studies demonstrate the potential of urea derivatives in contributing to the development of new therapeutic agents.
Corrosion Inhibition
The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions further showcases the utility of urea derivatives in industrial applications. These compounds effectively protect metal surfaces from corrosion, indicating their potential use in materials science and engineering (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-7-8-19-13(10)12(17)9-15-14(18)16-11-5-3-2-4-6-11/h7-8,11-12,17H,2-6,9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWFSKQDDOFKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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